
6-Bromo-5-methylpyridin-2-amine
Overview
Description
6-Bromo-5-methylpyridin-2-amine is a halogenated pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol . Its CAS registry number is 89466-17-1, and it is typically stored at room temperature . This compound is characterized by a bromine atom at position 6, a methyl group at position 5, and an amino group at position 2 on the pyridine ring. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Scientific Research Applications
6-Bromo-5-methylpyridin-2-amine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-5-methylpyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's use.
Comparison with Similar Compounds
The structural and functional properties of 6-bromo-5-methylpyridin-2-amine can be compared to its positional isomers, halogen-substituted analogs, and heterocyclic derivatives. Below is a detailed analysis:
2.1 Positional Isomers
- 5-Bromo-6-methylpyridin-2-amine (CAS 42753-71-9):
- Molecular Formula : C₆H₈BrN₂; Molecular Weight : 188.05 g/mol .
- Substituents: Bromine at position 5, methyl at position 4.
- Key Differences : The interchange of bromine and methyl groups alters steric and electronic effects. This isomer is often used in crystallographic studies due to its stability .
2.2 Halogen-Substituted Analogs
- 5-Bromo-6-chloropyridin-2-amine: Molecular Formula: C₅H₄BrClN₂; Molecular Weight: 207.46 g/mol . Substituents: Bromine at position 5, chlorine at position 6.
5-Bromo-6-fluoropyridin-2-amine (CAS 944401-65-4):
2.3 Heterocyclic Derivatives
- 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5): Molecular Formula: C₆H₇BrN₂O; Molecular Weight: 203.04 g/mol . Substituents: Methoxy group at position 6, amino group at position 3. Key Differences: The methoxy group is electron-donating, which can stabilize the ring system and influence regioselectivity in reactions .
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6):
Comparative Data Table
Biological Activity
6-Bromo-5-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C₆H₇BrN₂
- Molecular Weight : 187.04 g/mol
- Structure : The compound features a bromine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 2-position of the pyridine ring.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an antibacterial agent. Below are key findings related to its biological effects:
- Antibacterial Properties : The compound has demonstrated the ability to inhibit the growth of various bacterial strains in vitro, suggesting its potential as a therapeutic agent against bacterial infections.
- Cytochrome P450 Inhibition : It acts as an inhibitor of certain cytochrome P450 enzymes, notably CYP1A2, which plays a critical role in drug metabolism. This inhibition could influence the metabolism of co-administered drugs, highlighting its relevance in pharmacology.
- Neuropharmacological Potential : Due to its ability to permeate the blood-brain barrier, there are implications for neuropharmacological applications. Initial studies suggest possible interactions with neurological targets.
- Synthesis of Derivatives : The compound serves as a valuable intermediate for synthesizing more complex molecules through reactions such as Suzuki-Miyaura coupling and Sonogashira coupling, which are essential in developing new pharmaceuticals.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Bromination of 5-Methylpyridin-2-amine : This method involves treating 5-methylpyridin-2-amine with brominating agents under controlled conditions to introduce the bromine atom at the 6-position.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions allows for the introduction of various functional groups onto the pyridine ring, enhancing its biological activity and potential applications .
Comparative Analysis
The following table compares this compound with structurally similar compounds based on their biological activity:
Compound Name | CAS Number | Similarity Score | Notable Biological Activity |
---|---|---|---|
4-Bromo-6-methylpyridin-2-amine | 524718-27-2 | 0.90 | Antibacterial properties |
2-Amino-5-bromo-6-methylpyridine | 42753-71-9 | 0.90 | Potential neuropharmacological effects |
5-Bromo-3,6-dimethylpyridin-2-amine | 221135-63-3 | 0.81 | Inhibitory effects on specific enzymes |
5-Bromo-6-methylpyridine-2,3-diamine | 59352-90-8 | 0.81 | Antimicrobial activity |
3,5-Dibromo-6-methyl-pyridinamine | 91872-10-5 | 0.86 | Broad-spectrum antibacterial effects |
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, studies have shown that this compound effectively inhibits bacterial growth across several strains, demonstrating a promising antibacterial profile .
- Pharmacological Implications : The inhibition of CYP1A2 suggests that this compound may be useful in modifying drug interactions and enhancing therapeutic efficacy, necessitating further investigation into drug-drug interactions and metabolic pathways.
- Potential Drug Development : Given its structural characteristics and biological activities, ongoing research is focused on modifying this compound to enhance its pharmacological properties and develop new therapeutic agents targeting specific diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-5-methylpyridin-2-amine, and how can regioselectivity challenges be addressed?
Methodological Answer: The synthesis typically involves bromination of 5-methylpyridin-2-amine using brominating agents like N-bromosuccinimide (NBS). Key steps include:
- Regioselective bromination : Use polar aprotic solvents (e.g., acetonitrile) to direct bromination to the 6-position .
- Purification : Column chromatography or recrystallization to isolate the product (97% purity reported) .
Challenges in regioselectivity arise due to competing positions on the pyridine ring. To mitigate this, employ steric or electronic directing groups during precursor modification .
Q. How is this compound characterized structurally, and what techniques validate its purity?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., methyl at C5, bromine at C6) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C-Br: ~1.89 Å) and confirms planar pyridine geometry. SHELX software (e.g., SHELXL) refines crystallographic data .
- HPLC/MS : Validates purity (>97%) and molecular weight (187.04 g/mol) .
Q. What biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled competitors) quantify affinity for receptors like GPCRs .
- Cellular Toxicity : MTT assays assess viability in cell lines (e.g., HepG2) to rule off-target effects .
Advanced Research Questions
Q. How can synthetic regioselectivity be systematically optimized for halogenated pyridine derivatives?
Methodological Answer:
- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites .
- Directing Groups : Introduce temporary groups (e.g., -OMe) to steer bromination, followed by deprotection .
- Catalysis : Transition-metal catalysts (e.g., Pd) enhance regioselectivity in cross-coupling reactions .
Table 1 : Comparison of Bromination Outcomes Under Different Conditions
Condition | Regioselectivity (6-position) | Yield (%) | Reference |
---|---|---|---|
NBS in CHCN | 85% | 78 | |
Br in DCM | 70% | 65 | |
Pd-catalyzed bromination | 92% | 81 |
Q. How should researchers resolve contradictions in reported bioactivity data for halogenated pyridines?
Methodological Answer:
- Structural Analog Comparison : Test analogs (e.g., 6-Bromo-5-iodo or 5-Bromo-6-chloro derivatives) to isolate substituent effects .
- Dose-Response Curves : Establish EC/IC values across multiple assays to rule out assay-specific artifacts .
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., -F, -CF) at C5/C6 and test bioactivity .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric parameters with activity .
Table 2 : Bioactivity of Structural Analogs
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Methodological Answer:
Properties
IUPAC Name |
6-bromo-5-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMBKXJOGOCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731172 | |
Record name | 6-Bromo-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-17-1 | |
Record name | 6-Bromo-5-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89466-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-5-methyl-2-pyridinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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